molecular formula C16H13ClN2O3S B2959109 N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide CAS No. 941998-37-4

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide

Cat. No. B2959109
CAS RN: 941998-37-4
M. Wt: 348.8
InChI Key: BUANYPNFJGEAJU-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide, also known as CBB1007, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Pharmacological Applications

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide derivatives are explored for their potential in treating various medical conditions due to their interaction with biological receptors and pathways:

  • Anticonvulsant and Sedative-Hypnotic Activities : Some derivatives have shown considerable anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions, without impairing learning and memory. This suggests their potential application in the development of new treatments for epilepsy and other seizure disorders (Faizi et al., 2017).

  • Antitumor and Anticancer Activities : Some compounds bearing the benzothiazole structure have been evaluated for their antitumor activity against a variety of cancer cell lines, including human leukemia cells. The presence of the benzothiazole moiety has been linked to significant anticancer activity, indicating these compounds as potential candidates for cancer therapy development (Yurttaş et al., 2015).

Chemical Analysis and Material Science

  • Electrochemical Analysis : The electrochemical behaviors of benzothiazole derivatives have been studied, indicating their potential for quantitative determination in analytical chemistry applications. This includes the determination of benzoxazoles using techniques such as differential puls voltammetry and square wave voltammetry, showcasing the utility of these compounds in electrochemical sensors and assays (Zeybek et al., 2009).

Molecular Interaction and Structural Analysis

  • Molecular Structure Analysis : Investigations into the molecular structure of benzamide derivatives, including N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide, have provided insights into their intermolecular interactions, dimerization, and crystal packing. These studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in drug design and development (Karabulut et al., 2014).

Antibacterial Applications

  • Antibacterial Activity : Research on benzothiazole derivatives has also highlighted their potent antibacterial activity against various bacterial strains, including Streptococcus pyogenes. This suggests their potential application in developing new antibacterial agents (Gupta, 2018).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-12-6-3-9(7-13(12)22-2)16(20)19-11-5-4-10(17)14-15(11)23-8-18-14/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUANYPNFJGEAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide

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